1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H15F2N5O2S and its molecular weight is 427.43. The purity is usually 95%.
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Biological Activity
The compound 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological properties. The presence of the thiadiazole moiety is significant as it has been associated with various biological activities, including anticancer effects. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit potent anticancer properties. The compound under review has shown efficacy against several cancer cell lines, primarily through mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression.
Case Studies:
- In Vitro Studies : A study demonstrated that derivatives similar to this compound significantly decreased the viability of human cancer cell lines including colon (HT-29), lung (A549), and glioma (C6) cells. The IC50 values ranged from 1.4 to 4.2 µM, indicating strong cytotoxicity against these cancer types .
- Mechanistic Insights : The anticancer activity is hypothesized to stem from the inhibition of 15-lipoxygenase , an enzyme involved in the inflammatory response and cancer progression. This inhibition leads to reduced proliferation and increased apoptosis in targeted cancer cells .
Other Biological Activities
Besides anticancer effects, compounds with similar structures have shown various other biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Data Summary
Biological Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HT-29 (Colon) | 1.4 | Apoptosis induction |
A549 (Lung) | 2.0 | 15-lipoxygenase inhibition | |
C6 (Glioma) | 3.5 | Tyrosine kinase inhibition | |
Antimicrobial | Various | N/A | Cell membrane disruption |
Anti-inflammatory | Various | N/A | Cytokine modulation |
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c1-12-24-25-20(30-12)23-19(28)18-17(29-11-13-2-4-14(21)5-3-13)10-27(26-18)16-8-6-15(22)7-9-16/h2-10H,11H2,1H3,(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUVIGMWNWNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.